2-Chloro-3,5-dinitrobenzotrifluoride

Reaction Kinetics Nucleophilic Aromatic Substitution Aggregate Formation

Unique ortho-chloro substitution pattern drives distinct third-order SNAr kinetics, essential for bromethalin synthesis. Analogs like 4-chloro isomer cannot substitute without re-validation. - Scaffold: Halogenated polynitroaromatic; electrophilic & regioselective. - Purity: ≥98% (GC). - Supply: Gram to metric ton scale; full CoA with H₂O ≤0.2% & heavy metal profiles.

Molecular Formula C7H2ClF3N2O4
Molecular Weight 270.55 g/mol
CAS No. 392-95-0
Cat. No. B120725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3,5-dinitrobenzotrifluoride
CAS392-95-0
Synonyms2-Chloro-1,5-dinitro-3-(trifluoromethyl)benzene;  2-Chloro-3,5-dinitro-α,α,α-trifluorotoluene;  1-Chloro-2,4-dinitro-6-(trifluoromethyl)benzene;  2-Chloro-α,α,α-trifluoro-3,5-dinitrotoluene
Molecular FormulaC7H2ClF3N2O4
Molecular Weight270.55 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(F)(F)F)Cl)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C7H2ClF3N2O4/c8-6-4(7(9,10)11)1-3(12(14)15)2-5(6)13(16)17/h1-2H
InChIKeyRLXKADBMLQPLDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-3,5-dinitrobenzotrifluoride (CAS 392-95-0): Industrial Procurement Specifications and Physicochemical Profile


2-Chloro-3,5-dinitrobenzotrifluoride (CAS 392-95-0), also known as 2-chloro-1,5-dinitro-3-(trifluoromethyl)benzene, is a halogenated polynitroaromatic compound with the molecular formula C₇H₂ClF₃N₂O₄ and a molecular weight of 270.55 g/mol . This compound appears as a white to pale yellow crystalline powder with a melting point of 62–64 °C and a boiling point of approximately 285 °C at 760 mmHg . It is characterized by the presence of strongly electron-withdrawing nitro (-NO₂) and chloro (-Cl) substituents positioned ortho and para to a trifluoromethyl (-CF₃) group, which collectively confer distinct electrophilic character and regioselective reactivity useful in nucleophilic aromatic substitution (SNAr) reactions [1]. Commercially, the compound is typically supplied at ≥97–99% purity (GC), with batch-specific Certificates of Analysis documenting residual water content (≤0.2%) and heavy metal profiles, and is available in scalable quantities from laboratory (gram) to industrial (metric ton) volumes .

Why 2-Chloro-3,5-dinitrobenzotrifluoride (CAS 392-95-0) Cannot Be Directly Substituted with Isomeric or Dechlorinated Analogs


The substitution pattern on the benzotrifluoride ring dictates not only the compound's physical properties but, more critically, its kinetic behavior and regiochemical outcome in nucleophilic aromatic substitution (SNAr) reactions. While compounds such as 4-chloro-3,5-dinitrobenzotrifluoride (CAS 393-75-9) and 2,4-dichloro-3,5-dinitrobenzotrifluoride (CAS 29091-09-6) share the same core scaffold, the relative positioning of the chloro, nitro, and trifluoromethyl groups profoundly alters reaction kinetics and product selectivity [1]. For instance, the presence of the chloro substituent ortho to the trifluoromethyl group in the target compound (2-chloro-3,5-dinitrobenzotrifluoride) results in a unique steric and electronic environment that can lead to distinct kinetic orders (e.g., third-order behavior in specific solvents) not observed with its 4-chloro isomer or other analogs [2]. Such differences directly impact synthetic routes, process optimization, and the purity of final agrochemical or pharmaceutical intermediates, rendering direct interchange of these analogs without rigorous process re-validation scientifically unsound and potentially economically detrimental [3].

Quantitative Differentiation of 2-Chloro-3,5-dinitrobenzotrifluoride (CAS 392-95-0) from Closest Analogs: Kinetic and Regiochemical Evidence


Kinetic Order Divergence in SNAr with Aniline: 2-Cl vs. 4-Cl Isomer and Other Halo-Analogs

The reaction of 2-chloro-3,5-dinitrobenzotrifluoride with aniline in toluene exhibits a distinct third-order kinetic behavior (first-order in substrate and second-order in aniline), attributed to the formation of aniline aggregates that facilitate the reaction pathway [1]. In contrast, the reaction of the 4-chloro-3,5-dinitrobenzotrifluoride isomer and other 1-halo-2,4-dinitrobenzene analogs with aniline under similar conditions typically follows second-order kinetics (first-order in each reactant) [2]. This mechanistic divergence is a direct consequence of the unique steric and electronic environment created by the ortho-chloro substitution relative to the trifluoromethyl group in the target compound [3].

Reaction Kinetics Nucleophilic Aromatic Substitution Aggregate Formation

Divergent Reactivity with Hydrazine: Regiospecific Nitro vs. Chloro Displacement

Under identical reaction conditions, 2-chloro-3,5-dinitrobenzotrifluoride and its 4-chloro isomer (4-chloro-3,5-dinitrobenzotrifluoride) exhibit different regiochemical outcomes when treated with hydrazine hydrate [1]. The 2-chloro isomer (target compound) favors displacement of a nitro group to yield specific hydrazino derivatives, whereas the 4-chloro isomer undergoes preferential chloro displacement or a different nitro group substitution pattern [2]. This differential behavior is a direct consequence of the distinct electronic activation/deactivation imparted by the relative positions of the chloro and trifluoromethyl groups, which alter the leaving group potential and nucleofugicity of the nitro groups in SNAr reactions [3].

Regioselectivity Nucleophilic Displacement Heterocycle Synthesis

Melting Point and Physical Form: Implications for Material Handling and Purification

The target compound, 2-chloro-3,5-dinitrobenzotrifluoride, has a reported melting point of 62–64 °C, which is notably higher than that of its 4-chloro isomer (m.p. 56–58 °C) and significantly lower than that of the 2,4-dichloro analog (m.p. 76–78 °C) . This intermediate melting point influences its handling characteristics: it is a solid at standard ambient temperatures, facilitating isolation and storage, yet it melts at a sufficiently low temperature to be readily liquefied for dosing in continuous flow or heated batch reactions [1]. Furthermore, the difference in melting points provides a basis for purity assessment and batch-to-batch consistency checks via differential scanning calorimetry (DSC) or simple melting point apparatus .

Physicochemical Properties Crystallization Process Engineering

Synthetic Lineage for Specific Agrochemical Targets: Bromethalin vs. Trifluralin

The target compound, 2-chloro-3,5-dinitrobenzotrifluoride, is specifically cited as the key intermediate in the synthesis of the rodenticide bromethalin . In contrast, its 4-chloro isomer (4-chloro-3,5-dinitrobenzotrifluoride) serves as the primary intermediate for the herbicide trifluralin . This divergence in commercial application is not arbitrary; it stems from the distinct regiochemical outcomes of subsequent synthetic steps (e.g., nucleophilic aromatic substitution with anilines), which are predetermined by the initial substitution pattern of the benzotrifluoride core [1].

Agrochemical Intermediates Synthetic Route Specificity Supply Chain

Validated Application Scenarios for 2-Chloro-3,5-dinitrobenzotrifluoride (CAS 392-95-0) Based on Comparative Evidence


Synthesis of Bromethalin and Related Dinitroaniline Rodenticides

Based on its established role as the key intermediate for the rodenticide bromethalin , procurement of 2-chloro-3,5-dinitrobenzotrifluoride is specifically warranted for R&D and production programs focused on this class of compounds. The compound's unique substitution pattern is essential for the correct regiochemical outcome in the final synthetic step, a specificity that cannot be met by the isomeric 4-chloro-3,5-dinitrobenzotrifluoride, which is instead used for trifluralin .

Mechanistic and Kinetic Studies of SNAr Reactions Involving Aggregates

This compound serves as a valuable probe for investigating the effects of substrate aggregation on reaction kinetics. Its demonstrated third-order kinetic behavior in toluene with aniline—a divergence from the second-order kinetics observed for the 4-chloro isomer and other analogs —makes it a unique tool for academic and industrial laboratories studying solvent effects, nucleophile aggregation, and the fine-tuning of SNAr reaction conditions in complex media.

Development of Heterocyclic Libraries via Regioselective Nitro Displacement

The compound's differential reactivity with nucleophiles like hydrazine, which leads to preferential nitro group displacement at a specific position compared to the 4-chloro isomer , makes it the preferred starting material for synthesizing certain heterocyclic scaffolds. Research groups aiming to construct specific N-substituted or fused heterocycles with defined substitution patterns should select this isomer to ensure the desired regiochemical outcome.

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